Cas no 82407-66-7 ([3,3'-BIPYRIDIN]-4(1H)-ONE)
[3,3'-BIPYRIDIN]-4(1H)-ONE Chemical and Physical Properties
Names and Identifiers
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- [3,3'-BIPYRIDIN]-4(1H)-ONE
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- Inchi: 1S/C10H8N2O/c13-10-3-5-12-7-9(10)8-2-1-4-11-6-8/h1-7H,(H,12,13)
- InChI Key: ZEXHWSRJLLPPJI-UHFFFAOYSA-N
- SMILES: C1NC=CC(=O)C=1C1=CC=CN=C1
[3,3'-BIPYRIDIN]-4(1H)-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001171-250mg |
3-(Pyridin-3-yl)pyridin-4-ol |
82407-66-7 | 95% | 250mg |
$1068.20 | 2023-09-01 | |
| Alichem | A029001171-500mg |
3-(Pyridin-3-yl)pyridin-4-ol |
82407-66-7 | 95% | 500mg |
$1600.75 | 2023-09-01 | |
| Alichem | A029001171-1g |
3-(Pyridin-3-yl)pyridin-4-ol |
82407-66-7 | 95% | 1g |
$3068.70 | 2023-09-01 |
[3,3'-BIPYRIDIN]-4(1H)-ONE Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on [3,3'-BIPYRIDIN]-4(1H)-ONE
Exploring the Versatile Applications and Properties of [3,3'-BIPYRIDIN]-4(1H)-ONE (CAS No. 82407-66-7)
The compound [3,3'-BIPYRIDIN]-4(1H)-ONE (CAS No. 82407-66-7) is a fascinating heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and catalysis. Its unique bipyridine scaffold, coupled with the presence of a ketone functional group, makes it a versatile building block for various applications. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery, organic electronics, and as a ligand in transition metal catalysis.
One of the most intriguing aspects of [3,3'-BIPYRIDIN]-4(1H)-ONE is its structural similarity to other bipyridine derivatives, which are widely used in coordination chemistry. The compound's ability to act as a chelating ligand allows it to form stable complexes with various metal ions, making it valuable in catalytic processes. Recent studies have explored its use in photocatalysis, where it has shown promise in facilitating light-driven chemical reactions, a topic of growing interest in sustainable chemistry.
In the realm of medicinal chemistry, [3,3'-BIPYRIDIN]-4(1H)-ONE has been investigated for its potential as a pharmacophore in drug design. Its heterocyclic core is structurally similar to many biologically active molecules, and researchers are exploring its derivatives for applications in treating various diseases. The compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions makes it a promising candidate for further development.
The synthesis of [3,3'-BIPYRIDIN]-4(1H)-ONE typically involves the condensation of appropriate pyridine precursors, followed by oxidation to introduce the ketone functionality. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing the environmental impact of its production. These developments align with the growing demand for eco-friendly chemical processes in the pharmaceutical and materials industries.
From a materials science perspective, [3,3'-BIPYRIDIN]-4(1H)-ONE has shown potential in the development of organic semiconductors and electroluminescent materials. Its conjugated system and ability to participate in charge transfer processes make it interesting for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers are particularly excited about its potential in next-generation flexible electronics, a rapidly growing field in materials research.
The compound's photophysical properties have also been the subject of recent investigations. Studies have demonstrated that [3,3'-BIPYRIDIN]-4(1H)-ONE exhibits interesting fluorescence characteristics, which could be exploited in sensing applications or as molecular probes. This aligns with current trends in chemical sensing technologies, where researchers are developing increasingly sophisticated detection methods for environmental monitoring and biomedical diagnostics.
In the context of computational chemistry, [3,3'-BIPYRIDIN]-4(1H)-ONE serves as an interesting model system for studying molecular interactions and electronic structure. Recent advances in quantum chemical calculations have allowed researchers to predict its properties and reactivity with greater accuracy, facilitating the design of new derivatives with tailored characteristics. This computational approach is becoming increasingly important in modern chemical research.
The commercial availability of [3,3'-BIPYRIDIN]-4(1H)-ONE has improved in recent years, with several specialty chemical suppliers now offering this compound for research purposes. Its growing importance is reflected in the increasing number of scientific publications mentioning this molecule, particularly in the fields of coordination chemistry and medicinal chemistry. The compound's relatively stable nature under standard conditions makes it convenient to handle in laboratory settings.
Looking to the future, researchers anticipate that [3,3'-BIPYRIDIN]-4(1H)-ONE and its derivatives will continue to play an important role in various chemical disciplines. Its structural versatility offers numerous opportunities for modification, allowing scientists to fine-tune its properties for specific applications. As synthetic methodologies advance and our understanding of its behavior deepens, we can expect to see this compound featured in more innovative applications across chemistry and materials science.
For researchers working with [3,3'-BIPYRIDIN]-4(1H)-ONE, it's important to note that while the compound itself is not classified as hazardous, standard laboratory safety precautions should always be followed when handling any chemical substance. Proper personal protective equipment and good laboratory practices are essential when working with this or any other research chemical.
The growing interest in [3,3'-BIPYRIDIN]-4(1H)-ONE is reflected in the increasing number of patent applications mentioning this compound or its derivatives. Many of these patents focus on its potential applications in pharmaceutical compositions or as a component in advanced materials. This intellectual property activity suggests that the compound may have significant commercial potential in the coming years.
In conclusion, [3,3'-BIPYRIDIN]-4(1H)-ONE (CAS No. 82407-66-7) represents an exciting area of research with diverse applications across multiple scientific disciplines. Its unique combination of structural features and chemical properties make it a valuable tool for researchers exploring new frontiers in chemistry and materials science. As our understanding of this compound continues to grow, so too will its potential to contribute to scientific and technological advancements.
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